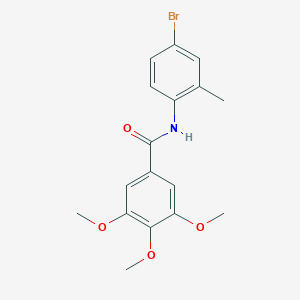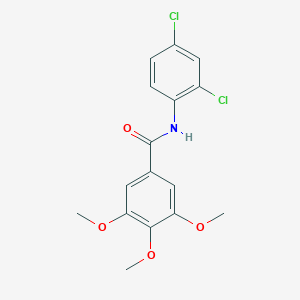
N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide, commonly known as C16, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool in various fields of study. C16 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes such as pain sensation, inflammation, and cancer progression.
科学研究应用
C16 has been extensively studied for its potential use as a research tool in various fields of study. One of the major applications of C16 is in the field of pain research. N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to be involved in the regulation of pain sensation, and C16 has been found to be a potent and selective antagonist of this receptor. Studies have shown that C16 can effectively reduce pain in animal models of inflammatory and neuropathic pain.
C16 has also been studied for its potential use in the treatment of cancer. N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to be overexpressed in various types of cancer, and its activation has been associated with cancer progression. C16 has been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting its potential use as a therapeutic agent for cancer.
作用机制
C16 is a selective antagonist of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide, which is a G protein-coupled receptor that is involved in various physiological processes such as pain sensation, inflammation, and cancer progression. N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide is activated by various endogenous ligands such as lysophosphatidylinositol (LPI) and arachidonic acid (AA), and its activation has been associated with various pathological conditions.
C16 binds to the transmembrane domain of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide and prevents the binding of its endogenous ligands, thereby inhibiting its activation. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes such as pain sensation, inflammation, and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to have various biochemical and physiological effects. In animal models of pain, C16 has been found to effectively reduce pain sensation by inhibiting the activation of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide. C16 has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In cancer research, C16 has been found to inhibit the growth and metastasis of cancer cells by inhibiting the activation of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide. C16 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as a therapeutic agent for cancer.
实验室实验的优点和局限性
One of the major advantages of C16 is its high selectivity and potency as a N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide antagonist. This makes it an ideal tool for studying the role of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide in various physiological and pathological conditions. C16 is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of C16 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or by formulating C16 into a more soluble form such as a prodrug or a liposomal formulation.
未来方向
There are several future directions for the research on C16. One of the major areas of research is the development of more potent and selective N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide antagonists. This can help to further elucidate the role of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide in various physiological and pathological conditions.
Another area of research is the development of more soluble forms of C16 for in vivo administration. This can help to overcome the limitations of C16 and enable its use in animal models of various diseases.
Lastly, the potential use of C16 as a therapeutic agent for various diseases such as pain and cancer needs to be further explored. This can lead to the development of novel therapies that can effectively treat these diseases.
合成方法
C16 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 1-naphthol with 5-chloro-2-methylbenzoyl chloride to form 5-chloro-2-methylphenyl 1-naphthyl ether. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form C16. The final product is purified using column chromatography to obtain a white crystalline solid with a purity of over 95%.
属性
分子式 |
C19H16ClNO2 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16ClNO2/c1-13-9-10-15(20)11-17(13)21-19(22)12-23-18-8-4-6-14-5-2-3-7-16(14)18/h2-11H,12H2,1H3,(H,21,22) |
InChI 键 |
QDMGPWITCJSFPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




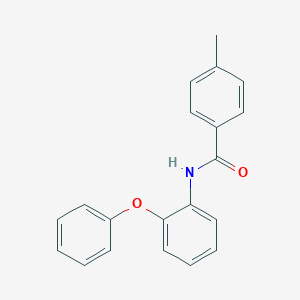

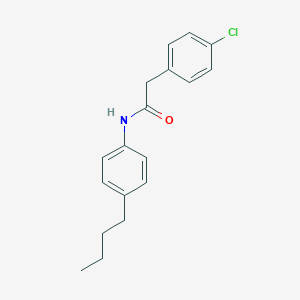
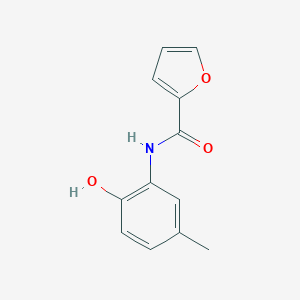
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
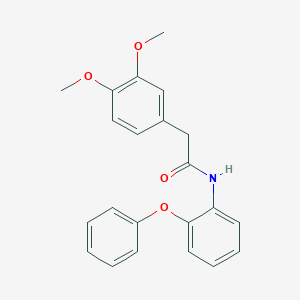
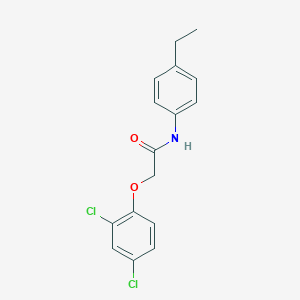
![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)

